2,5-Diiodophenol: A Comprehensive Technical Guide
2,5-Diiodophenol: A Comprehensive Technical Guide
CAS Number: 24885-47-0
This technical guide provides an in-depth overview of 2,5-Diiodophenol, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Core Chemical and Physical Properties
Table 1: Physicochemical Properties of 2,5-Diiodophenol
| Property | Value | Source |
| CAS Number | 24885-47-0 | PubChem[1] |
| Molecular Formula | C₆H₄I₂O | PubChem[1] |
| Molecular Weight | 345.90 g/mol | PubChem[1] |
| IUPAC Name | 2,5-diiodophenol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1I)O)I | PubChem[1] |
| InChI Key | BPJGGVMYBHUGEC-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 2.9 | PubChem[1] |
| Exact Mass (Computed) | 345.83516 Da | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,5-Diiodophenol are crucial for its application in research and development. The following sections outline methodologies based on general procedures for similar compounds.
Synthesis of 2,5-Diiodophenol
A general and environmentally friendly method for the iodination of aromatic compounds can be adapted for the synthesis of 2,5-Diiodophenol from phenol. This method utilizes molecular iodine and hydrogen peroxide in an aqueous medium.
General Iodination Procedure:
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Reaction Setup: In a suitable reaction vessel, suspend phenol (1 equivalent) and molecular iodine (2-3 equivalents) in distilled water.
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Initiation: To the stirred suspension, add 30% (m/v) hydrogen peroxide (4-6 equivalents).
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Reaction Conditions: Maintain the reaction mixture at 50°C with continuous stirring for 24 hours.
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Work-up: After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.
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Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 2,5-Diiodophenol.
Analytical Methodologies
The identification and quantification of 2,5-Diiodophenol can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis:
A general HPLC method for the analysis of iodinated phenols can be employed.[2][3][4]
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
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Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.
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Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
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Detection: The eluting compounds can be monitored at a wavelength where phenols absorb, typically around 280 nm.
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Quantification: Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
For volatile and thermally stable compounds like 2,5-Diiodophenol, GC-MS is a powerful analytical tool. Derivatization may be necessary to improve its volatility and chromatographic behavior.
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Instrumentation: A GC system coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.
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Carrier Gas: Helium is the most common carrier gas.
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Injection: Split or splitless injection can be used depending on the sample concentration.
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Temperature Program: An oven temperature gradient is programmed to ensure good separation of the components.
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Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a unique fragmentation pattern for identification.
Biological Activity and Signaling Pathways
The biological effects of many halogenated phenols are of significant interest in toxicology and pharmacology. While specific studies on 2,5-Diiodophenol are limited, the broader class of diiodophenols has been investigated for various biological activities. For instance, some iodinated phenols have been identified as disinfection by-products in water and their potential health effects are a subject of study.[5]
It is plausible that 2,5-Diiodophenol, like other phenolic compounds, could interact with various biological signaling pathways. Phenolic compounds are known to modulate pathways involved in inflammation, oxidative stress, and cellular proliferation. However, without specific experimental data for 2,5-Diiodophenol, any proposed mechanism remains speculative. Further research is required to elucidate the specific biological targets and signaling cascades affected by this compound.
Safety and Handling
As with any chemical, appropriate safety precautions should be taken when handling 2,5-Diiodophenol. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
References
- 1. 2,5-Diiodophenol | C6H4I2O | CID 18369897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
